Ethyl 3-(4-methoxyphenyl)propanoate
Overview
Description
Ethyl-p-methoxyhydrocinnamate is a phenolic compound that can be isolated from the edible rhizomes of Erythrina variegate . It is known for its various biological activities, including anti-inflammatory and anti-metastasis properties . The compound has a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-p-methoxyhydrocinnamate can be synthesized through esterification reactions. One common method involves the reaction of p-methoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the compound can be isolated from the rhizomes of Kaempferia galanga using various extraction techniques. Soxhlet extraction with n-hexane solvent has been reported to yield the highest extraction efficiency . Additionally, molecularly imprinted polymer techniques have been developed to improve the isolation yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl-p-methoxyhydrocinnamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products:
Oxidation: p-Methoxycinnamic acid.
Reduction: p-Methoxyhydrocinnamyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Ethyl-p-methoxyhydrocinnamate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its anti-inflammatory and anti-metastasis properties
Medicine: Investigated for its potential use in treating diseases such as melanoma and dengue
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
Ethyl-p-methoxyhydrocinnamate exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the activation of the NF-κB pathway, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Anti-metastasis Action: It inhibits the PI3K/Akt/NF-κB pathway, reducing the phosphorylation of Akt and thereby inhibiting NF-κB-dependent transcription.
Antiviral Action: The compound reduces dengue virus replication by targeting the replication phase of the virus life cycle.
Comparison with Similar Compounds
Ethyl-p-methoxyhydrocinnamate can be compared with other similar compounds such as:
Ethyl-p-methoxycinnamate: Similar in structure but differs in the position of the methoxy group.
p-Methoxycinnamic acid: The carboxylic acid analog of ethyl-p-methoxyhydrocinnamate.
p-Methoxyhydrocinnamyl alcohol: The reduced form of ethyl-p-methoxyhydrocinnamate
Uniqueness: Ethyl-p-methoxyhydrocinnamate is unique due to its dual action against inflammation and viral infections, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDTKZBFYSNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325042 | |
Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22767-72-2 | |
Record name | 22767-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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